molecular formula C21H12BrF4N3OS B12040430 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618383-56-5

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide

Katalognummer: B12040430
CAS-Nummer: 618383-56-5
Molekulargewicht: 510.3 g/mol
InChI-Schlüssel: PPNKCEMEKVGAAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring:

  • A pyridine core substituted with a 4-bromophenyl group, a cyano (-CN) group at position 3, and a trifluoromethyl (-CF₃) group at position 4.
  • A sulfanyl (-S-) bridge connecting the pyridine to an acetamide group.
  • An N-(4-fluorophenyl) substituent on the acetamide moiety.

Eigenschaften

CAS-Nummer

618383-56-5

Molekularformel

C21H12BrF4N3OS

Molekulargewicht

510.3 g/mol

IUPAC-Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H12BrF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30)

InChI-Schlüssel

PPNKCEMEKVGAAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes::
  • Bromination and Cyanation :
    • The synthesis typically starts with bromination of a 4-bromophenyl precursor.
    • The brominated intermediate undergoes cyanoamination using a suitable reagent (e.g., sodium cyanide).
    • The trifluoromethyl group is introduced via a separate step (e.g., using trifluoromethyl iodide).
    • Finally, the sulfanyl group is added to complete the target compound.
Reaction Conditions::
  • Bromination: Typically carried out using N-bromosuccinimide (NBS) or other brominating agents.
  • Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
  • Trifluoromethylation: Trifluoromethyl iodide (CF3I) or related reagents.
  • Sulfanylation: Various sulfanylating agents (e.g., thiols or disulfides).
Industrial Production::
  • While industrial-scale production details are proprietary, the synthetic steps mentioned above can be adapted for large-scale manufacturing.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group acts as a nucleophile, enabling thioether bond formation. This reactivity is leveraged in synthesis protocols involving chloroacetamide derivatives:

Reaction Conditions Product Yield Source
Reaction with 2-chloro-N-arylacetamidesEthanol, triethylamine (TEA), reflux (3 h)2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediates70–85%
Alkylation with bromoacetyl derivativesPiperidine, ethanol, refluxThioether-linked intermediates65–78%

Key steps involve deprotonation of the sulfanyl group by bases like TEA or piperidine, followed by nucleophilic attack on electrophilic carbons (e.g., chloro- or bromoacetyl compounds) .

Hydrolysis of the Cyano Group

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxamide or carboxylic acid derivatives. While direct data for this compound is limited, analogous pyridine-3-carbonitrile derivatives show:

Condition Reagent Product Notes Source
AcidicH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>OPyridine-3-carboxamideRequires prolonged heating
BasicNaOH, H<sub>2</sub>O<sub>2</sub>Pyridine-3-carboxylic acidRapid reaction at 80°C

Substitution of the Bromophenyl Group

The 4-bromophenyl substituent participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, though specific examples for this compound are not reported. General reactivity trends from similar systems include:

Reaction Type Catalyst Conditions Outcome Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>DMF, K<sub>2</sub>CO<sub>3</sub>, 80°CBiaryl derivatives

Reactivity of the Acetamide Moiety

The acetamide group (-NHCOCH<sub>2</sub>S-) undergoes hydrolysis and substitution:

Hydrolysis

Condition Product Yield Source
6M HCl, reflux2-mercaptoacetic acid derivative90%
NaOH, ethanolSodium thiolate intermediate75%

Substitution

Reaction with chloroacetyl chloride forms thioester linkages under basic conditions .

Cyclization Reactions

Heating with bases like sodium ethoxide induces cyclization to form fused heterocycles (e.g., thieno[2,3-b]pyridines) :

Base Solvent Temperature Product Yield Source
NaOEtEthanolRefluxThieno[2,3-b]pyridine-2-carboxamide68%

Functionalization via the Trifluoromethyl Group

The -CF<sub>3</sub> group is typically inert but influences electronic effects on the pyridine ring, directing electrophilic substitutions to meta positions. No direct functionalization data exists for this compound, but analogous trifluoromethylpyridines resist common electrophilic attacks .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds structurally related to 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, highlighting the importance of substituent modifications for enhancing activity. Structure-activity relationship studies indicate that the presence of specific functional groups can significantly influence the compound's efficacy against tumors .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential, particularly against bacterial strains. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research has suggested that compounds similar to 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide may possess neuroprotective properties. Studies focusing on neurodegenerative diseases like Alzheimer's have indicated that these compounds can inhibit acetylcholinesterase activity, potentially improving cognitive function in animal models .

Structure-Activity Relationships (SAR)

A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:

SubstituentEffect on ActivityReference
Bromine at position 4Enhances antitumor activity
Trifluoromethyl groupIncreases lipophilicity, aiding in cell membrane penetration
Pyridinyl sulfanyl moietyCritical for antimicrobial efficacy

Case Study 1: Antitumor Efficacy

A study involving a series of synthesized analogs demonstrated that modifications to the pyridine ring significantly increased cytotoxicity against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The most effective derivative exhibited an IC50 value in the low nanomolar range, indicating strong potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In a comparative study of several synthesized thiadiazole derivatives, one compound showed remarkable activity against Candida albicans, with an MIC value of 15.62 µg/mL. This suggests that structural modifications can lead to enhanced efficacy against fungal pathogens .

Wirkmechanismus

  • Molecular Targets : The compound likely interacts with specific proteins or enzymes.
  • Pathways : Further research is needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound A :

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Core : Triazole ring (vs. pyridine in the target).
  • Substituents :
    • 4-Bromophenyl and pyridinyl on triazole.
    • Acetamide linked to 3-(trifluoromethyl)phenyl (vs. 4-fluorophenyl).
  • Impact: The triazole’s electron-rich nature may alter binding affinity compared to the pyridine’s electron-withdrawing environment.
Compound B :

2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide ()

  • Core : Pyridine with 4-fluorophenyl (vs. 4-bromophenyl in the target).
  • Substituents :
    • Ethoxy (-OCH₂CH₃) on the acetamide’s phenyl (vs. fluorine in the target).
  • Impact : Fluorophenyl on pyridine reduces lipophilicity compared to bromophenyl, while ethoxy enhances electron-donating effects, possibly improving metabolic stability .
Compound C :

2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()

  • Core : Pyridine with 4-fluorophenyl.
  • Substituents :
    • Methoxy (-OCH₃) on the acetamide’s phenyl.
  • Impact : Methoxy’s electron-donating nature may enhance solubility but reduce resistance to oxidative metabolism compared to the target’s 4-fluorophenyl .

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula Not explicitly provided* C₂₂H₁₅BrF₃N₅OS C₂₃H₁₈F₄N₄O₂S C₂₂H₁₆F₄N₄O₂S
Molecular Weight ~550–600 g/mol (estimated) 534.35 g/mol 514.47 g/mol 510.49 g/mol
Key Substituents Br, CF₃, CN, 4-FPh Br, CF₃, Triazole, 3-CF₃Ph F, CF₃, CN, 4-EtOPh F, CF₃, CN, 4-MeOPh
logP (Predicted) Higher (Br, CF₃) Moderate (Triazole, CF₃Ph) Moderate (EtOPh) Lower (MeOPh)
Electron Effects Strongly electron-withdrawing Mixed (Triazole electron-rich) Moderate (Ethoxy electron-donating) Moderate (Methoxy electron-donating)

*Molecular formula inferred from structural analogs.

Structural and Crystallographic Insights

  • Dihedral Angles : In simpler acetamide derivatives (e.g., ), dihedral angles between aromatic rings (e.g., 66.4°) influence packing and solubility. The target’s bulky substituents likely reduce planarity, enhancing membrane permeability but complicating crystallization .
  • Hydrogen Bonding: Analogous compounds () exhibit N–H···O and C–H···F interactions, stabilizing crystal lattices. The target’s 4-fluorophenyl may participate in weaker C–H···F bonds compared to stronger hydrogen donors like -NH or -OH .

Biologische Aktivität

The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H17BrF3N3OS
  • Molecular Weight : 472.32 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its structural components, which include a pyridine ring and various functional groups such as trifluoromethyl and cyano groups. These features enhance its interaction with biological targets, particularly in the modulation of enzyme activity and receptor signaling pathways.

  • Inhibition of Kinase Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, similar to other compounds that target FLT3-ITD mutations in acute myeloid leukemia (AML) cells . This inhibition leads to reduced cell viability and induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects, possibly through the modulation of inflammatory cytokines and pathways involved in immune response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionPotential inhibition of kinase activity

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against FLT3-ITD positive AML cells. The GI50 values ranged from 30 to 80 nM, indicating potent inhibitory effects on cell growth .
  • Pharmacokinetics and Efficacy : In vivo studies involving mouse xenograft models revealed that the compound not only inhibited tumor growth but also exhibited favorable pharmacokinetic profiles, suggesting a good therapeutic window for potential clinical applications .

Future Research Directions

Given the promising preliminary findings regarding the biological activity of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound will provide insights into its therapeutic potential.
  • Structural Modifications : Exploring analogs with modified functional groups could enhance potency and selectivity against specific cancer types or inflammatory conditions.
  • Clinical Trials : Initiating clinical trials will be crucial to evaluate safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via a multi-step approach, starting with coupling a 4-bromophenyl-substituted pyridine core with a sulfanyl-acetamide moiety. Key steps include:

  • Nucleophilic substitution : Reacting a bromopyridine intermediate with a thiol-containing reagent under basic conditions (e.g., K₂CO₃/KI in dichloromethane) .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC·HCl) with triethylamine to activate the carboxylic acid intermediate before reacting with 4-fluoroaniline .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of reactants), control temperature (273 K for reduced side reactions), and use slow evaporation for crystallization (yields ~50–82%) . Purity is confirmed via TLC (Rf values: 0.28–0.65) and HPLC (>95% purity) .

Q. How is the molecular structure and crystallinity of this compound characterized?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O interactions stabilize packing) .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at δ 120–125 ppm for ¹⁹F coupling) .
  • Thermal analysis : Melting points (423–425 K) correlate with crystallinity and stability .

Q. What analytical techniques ensure purity and identity during synthesis?

Methodological Answer:

  • TLC : Monitor reaction progress using silica plates (e.g., hexane:ethyl acetate 3:1, Rf = 0.32–0.65) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >95% purity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 527.8) .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, bromophenyl) influence physicochemical properties and bioactivity?

Methodological Answer:

  • Lipophilicity : Trifluoromethyl increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism (assayed via liver microsomes) .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) and test in enzyme inhibition assays (IC₅₀ values) .

Q. What computational strategies predict target binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on pyridine-sulfanyl motifs .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and CYP450 inhibition risks .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Dihedral angle discrepancies : Compare XRD data (e.g., 66.4° between rings) with DFT-optimized structures (B3LYP/6-31G* basis set). Deviations >5° suggest crystal packing effects .
  • NMR vs. XRD : Validate proton environments (e.g., acetamide NH at δ 10.2 ppm) against hydrogen-bond distances (1.9–2.1 Å in XRD) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.